molecular formula C12H22N2O B2578400 N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide CAS No. 2411275-18-6

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide

Cat. No.: B2578400
CAS No.: 2411275-18-6
M. Wt: 210.321
InChI Key: LDRVMLMBNSLCBA-UHFFFAOYSA-N
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Description

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with ethyl and methyl groups, and an amide linkage to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution Reactions: The ethyl and methyl groups are introduced to the piperidine ring through alkylation reactions using ethyl halides and methyl halides, respectively.

    Amide Formation: The final step involves the formation of the amide linkage. This can be achieved by reacting the substituted piperidine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethylpiperidin-4-yl)-N-methylprop-2-enamide
  • N-(3-Methylpiperidin-4-yl)-N-methylprop-2-enamide
  • N-(1-Ethyl-3-methylpiperidin-4-yl)-N-ethylprop-2-enamide

Uniqueness

N-(1-Ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-ethyl-3-methylpiperidin-4-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-5-12(15)13(4)11-7-8-14(6-2)9-10(11)3/h5,10-11H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVMLMBNSLCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C(C1)C)N(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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